2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl pyrimidines This compound is characterized by the presence of a bromophenyl sulfonyl group, a dihydropyrimidinone core, and a dimethylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the dihydropyrimidinone core.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via sulfonylation, where the dihydropyrimidinone core reacts with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Acetamide Moiety: The final step involves the reaction of the intermediate with 2,4-dimethylaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the dihydropyrimidinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
- **2-({5-[(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
Bromine Substitution: The presence of the bromine atom in the bromophenyl sulfonyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Chemical Properties: The unique combination of functional groups in this compound may result in distinct chemical properties and applications compared to its analogs.
Properties
CAS No. |
893789-36-1 |
---|---|
Molecular Formula |
C20H18BrN3O4S2 |
Molecular Weight |
508.41 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
POAXASPVZMKSER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.